In Vitro JAK Isoform Selectivity Profile: Milpecitinib vs. Tofacitinib
In biochemical enzyme inhibition assays, Milpecitinib exhibits a distinct JAK isoform selectivity profile compared to the FDA-approved pan-JAK inhibitor tofacitinib. Milpecitinib demonstrates greater potency against JAK2 and JAK3 relative to JAK1, whereas tofacitinib shows a more balanced inhibition pattern [1]. This quantitative difference in isoform targeting may result in divergent biological outcomes in cell-based and in vivo models of cytokine signaling.
| Evidence Dimension | JAK1 enzyme inhibition |
|---|---|
| Target Compound Data | 8.70 nM (IC50) |
| Comparator Or Baseline | Tofacitinib: 15.1 nM (IC50) |
| Quantified Difference | Milpecitinib is 1.7-fold more potent at JAK1 |
| Conditions | Biochemical enzyme inhibition assay |
Why This Matters
Differences in JAK1 inhibition potency can alter the suppression of IL-6 and type I interferon signaling, directly impacting inflammatory readouts in rheumatoid arthritis and psoriasis models.
- [1] BindingDB. (n.d.). BDBM50530775 CHEMBL4526498: IC50 values for JAK1, JAK2, JAK3. Retrieved April 16, 2026. View Source
- [2] PMC. (2020). Table 1: FDA approved JAK inhibitors. IC50 values for each JAK protein (in vitro). PMC7087061. U.S. National Library of Medicine. View Source
